1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[2-(butylamino)-2-oxoethyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-2-3-6-13-11(15)9-14-7-4-5-10(8-14)12(16)17/h10H,2-9H2,1H3,(H,13,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNIYSGNASVRCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1CCCC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Piperidine-3-carboxylic Acid Derivative
- The starting material is often a piperidine derivative functionalized at the 3-position with a carboxyl group, such as piperidine-3-carboxylic acid or its ester.
- Hydrolysis of esters to the free acid is commonly performed using sodium hydroxide (NaOH) in methanol or aqueous medium at room temperature, yielding the carboxylic acid derivative in good yield (e.g., 68%).
Introduction of the Butylcarbamoyl Group
- The butylcarbamoyl substituent is introduced by coupling the piperidine-3-carboxylic acid derivative with butylamine or a butylcarbamoyl-containing intermediate.
- Amide bond formation is typically facilitated by carbodiimide coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in the presence of additives like HOBt (1-hydroxybenzotriazole) to improve coupling efficiency and reduce side reactions.
- Alternatively, acid chlorides can be prepared from the carboxylic acid using oxalyl chloride and catalytic DMF in dichloromethane, followed by reaction with butylamine under basic conditions (e.g., triethylamine) to form the amide.
Protection and Deprotection Strategies
- Protection of amine groups using Boc (tert-butyloxycarbonyl) groups is common during multi-step synthesis to prevent undesired side reactions.
- Removal of protecting groups is achieved under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) after the desired amide bond formation is complete.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Piperidine-3-carboxylic acid ester + NaOH in MeOH | Hydrolysis to piperidine-3-carboxylic acid (free acid) |
| 2 | Oxalyl chloride, catalytic DMF, DCM | Conversion of acid to acid chloride |
| 3 | Acid chloride + butylamine + triethylamine | Formation of this compound amide |
| 4 | Boc protection (if necessary) + deprotection with TFA | Protection/deprotection of amine groups |
Detailed Research Findings
- The amide coupling step is critical and typically employs carbodiimide chemistry with additives like HOBt to enhance yield and selectivity. This method avoids racemization and side reactions common in peptide bond formation.
- Hydrolysis of esters under mild basic conditions provides the free acid without affecting other functional groups, ensuring high purity of the intermediate.
- Use of acid chlorides for amide formation is a classical approach, providing good yields (around 67%) and straightforward purification.
- Protection of amines as Boc derivatives allows selective functionalization and prevents polymerization or side reactions during alkylation or amidation steps.
- Catalytic hydrogenation and azide reduction methods are used in related piperidine derivatives to introduce amine functionalities prior to amidation, demonstrating the versatility of synthetic routes.
Data Table: Key Reaction Conditions and Yields
Chemical Reactions Analysis
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using
Scientific Research Applications
Pharmacology
1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid has been studied for its potential as a cannabinoid receptor 1 antagonist. Research indicates that compounds with similar structures can modulate cannabinoid receptors, which are implicated in several diseases such as obesity and diabetes. For instance, modifications to the piperidine structure have led to the development of potent antagonists with high selectivity for cannabinoid receptor 1 over cannabinoid receptor 2 .
Cosmetic Formulations
The compound's properties may also lend themselves to applications in cosmetic formulations. Its ability to interact with biological systems could be harnessed to develop products aimed at improving skin health or delivering active ingredients effectively. Studies emphasize the importance of stability and safety in cosmetic products, suggesting that compounds like this compound could play a role in enhancing product efficacy through improved formulation techniques .
Cannabinoid Receptor Studies
A notable study evaluated the effects of various piperidine derivatives on cannabinoid receptors. The findings revealed that certain modifications to the piperidine ring significantly enhanced receptor binding affinity and selectivity. For example, a derivative similar to this compound demonstrated a Ki value of 0.44 nM for cannabinoid receptor 1, indicating strong potential for therapeutic applications targeting metabolic disorders .
| Compound | Ki (nM) | Selectivity (CB2:CB1) |
|---|---|---|
| 1 | 1170 | Moderate |
| 11 | 0.44 | High (1600) |
| 17a | 2.4 | ~425 |
Cosmetic Efficacy Trials
In cosmetic trials, formulations incorporating compounds similar to this compound were assessed for their moisturizing properties and skin penetration capabilities. Results indicated that these formulations could improve skin hydration significantly while maintaining stability over time .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid with key analogs identified in the evidence:
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The butylcarbamoyl group in the target compound likely confers moderate lipophilicity (logP ~2–3), intermediate between the aromatic 3-methylphenyl carbamoyl (higher logP due to aromaticity) and the hydrophilic hydrochloride salts .
- Fluorinated derivatives (e.g., 4-fluoro-3-methylbenzyl) may exhibit enhanced membrane permeability due to fluorine’s electronegativity and small atomic radius .
Solubility and Stability: Hydrochloride salts (e.g., pyrazole and fluorobenzyl analogs) improve aqueous solubility but may introduce irritancy risks . Boc and Cbz-protected derivatives (e.g., tert-butoxycarbonyl, benzyloxycarbonyl) are stable under basic conditions but cleaved under acidic or hydrogenolytic conditions, making them versatile intermediates .
Pyrazole-containing derivatives (C₁₁H₁₈ClN₃O₂) are prevalent in kinase inhibitor design due to their planar heterocyclic structure .
Hazard Profiles :
- Hydrochloride salts and fluorinated compounds are flagged as irritants (Xi hazard class), necessitating careful handling .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-[(Butylcarbamoyl)methyl]piperidine-3-carboxylic acid using statistical experimental design?
- Methodological Answer: Utilize Design of Experiments (DoE) to systematically evaluate critical parameters such as reaction temperature, catalyst concentration, and solvent polarity. For instance, a factorial design can efficiently identify interactions between variables while minimizing the number of experiments. Post-synthesis, apply ANOVA to statistically validate optimal conditions .
Q. What analytical techniques are recommended for verifying the purity and structural integrity of this compound?
- Methodological Answer: Combine HPLC (for purity assessment) with mass spectrometry (MS) to confirm molecular weight. For stereochemical resolution, employ NMR spectroscopy (1H and 13C) to analyze functional groups and spatial configuration. Cross-reference spectral data with computational predictions (e.g., PubChem entries) to validate structural accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Prioritize PPE (gloves, lab coats, goggles) and conduct reactions in fume hoods. Consult Safety Data Sheets (SDS) for hazard-specific protocols (e.g., CAS 652971-20-5 guidelines). In case of exposure, rinse affected areas and provide SDS documentation to medical personnel during treatment .
Advanced Research Questions
Q. How can computational chemistry methods enhance the design of synthetic routes for this compound?
- Methodological Answer: Integrate density functional theory (DFT) to model reaction pathways and transition states. Use cheminformatics tools (e.g., PubChem data) to predict intermediates and side products. Validate computational models with targeted experiments, creating a feedback loop to refine synthetic conditions iteratively .
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound for sensitive bioassays?
- Methodological Answer: Implement strict quality control via HPLC-MS for impurity profiling and peptide content analysis. For assays requiring low trifluoroacetic acid (TFA) residues (<1%), request additional purification steps. Standardize raw material sources and reaction parameters (e.g., pH, stirring rate) to minimize variability .
Q. How do multi-variable interactions impact the yield of this compound, and how can they be systematically studied?
- Methodological Answer: Apply response surface methodology (RSM) to model non-linear relationships between variables (e.g., temperature gradients, solvent polarity). Use central composite designs to explore synergistic effects and identify optimal parameter combinations. This approach surpasses single-factor optimization by capturing complex interactions .
Key Methodological Insights
- Statistical Experimental Design: Leverage DoE and RSM to reduce trial numbers while maximizing data robustness .
- Analytical Cross-Validation: Combine HPLC, MS, and NMR to ensure structural fidelity and purity .
- Computational-Experimental Integration: Use quantum chemical calculations and cheminformatics to guide synthesis and troubleshoot side reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
